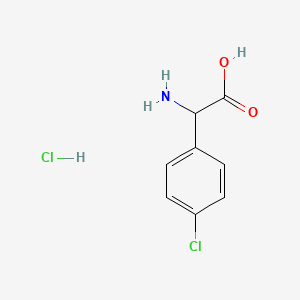![molecular formula C25H36N2O2 B12515706 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine CAS No. 686722-17-8](/img/structure/B12515706.png)
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with an octyl group and a phenyl ring that is further substituted with a butyloxirane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-hydroxybenzaldehyde with (2R,3R)-3-butyloxirane in the presence of a base to form the intermediate 4-{[(2R,3R)-3-butyloxiran-2-yl]methoxy}benzaldehyde. This intermediate is then subjected to a condensation reaction with octylamine and a suitable pyrimidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can be employed to achieve efficient and scalable production. These methods offer advantages in terms of reaction control, safety, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butyloxirane moiety can be oxidized to form corresponding diols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of diols or ketones from the butyloxirane moiety.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine involves its interaction with specific molecular targets. The butyloxirane moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The pyrimidine ring can interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Hydroxybupropion: Shares the (2R,3R)-configuration and an epoxide moiety but differs in its overall structure and pharmacological activity.
Phenolic Antioxidants: Compounds with phenolic structures that exhibit antioxidant properties, though they lack the pyrimidine ring and butyloxirane moiety.
Uniqueness
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is unique due to its combination of a pyrimidine ring, a phenyl ring with a butyloxirane moiety, and an octyl group.
Eigenschaften
CAS-Nummer |
686722-17-8 |
|---|---|
Molekularformel |
C25H36N2O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-[4-[[(2R,3R)-3-butyloxiran-2-yl]methoxy]phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-8-9-10-11-20-17-26-25(27-18-20)21-13-15-22(16-14-21)28-19-24-23(29-24)12-6-4-2/h13-18,23-24H,3-12,19H2,1-2H3/t23-,24-/m1/s1 |
InChI-Schlüssel |
YSXWRHYTVPTMOD-DNQXCXABSA-N |
Isomerische SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC[C@@H]3[C@H](O3)CCCC |
Kanonische SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3C(O3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)


![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)



![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)

![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
